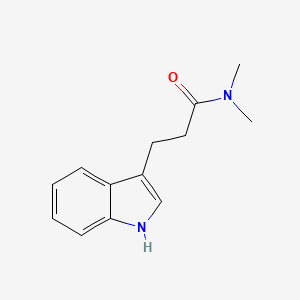
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, also known as TAK-700, is a chemical compound that has been extensively studied for its potential use in cancer treatment. TAK-700 is a selective androgen receptor modulator (SARM) that has shown promising results in preclinical studies as an anti-cancer agent.
Mécanisme D'action
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide works by selectively blocking the androgen receptor, which is a key regulator of prostate cancer growth. By blocking the androgen receptor, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide prevents the binding of androgens, such as testosterone and dihydrotestosterone, to the receptor, which in turn inhibits the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in PSA levels, a decrease in prostate volume, and an improvement in overall survival in patients with advanced prostate cancer. 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has also been shown to have minimal side effects, with the most common side effects being fatigue, nausea, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide is its selectivity for the androgen receptor, which makes it a promising candidate for the treatment of prostate cancer. However, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has some limitations in lab experiments, including its low solubility in water and its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, including the development of more potent and selective analogs, the investigation of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide in combination with other anti-cancer agents, and the exploration of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide's potential use in other types of cancer. Additionally, the development of more efficient synthesis methods and purification techniques may improve the yield and purity of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, making it more accessible for further research and potential clinical use.
Conclusion:
In conclusion, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide is a promising anti-cancer agent that has shown significant potential in preclinical and clinical studies for the treatment of prostate cancer. While there are some limitations to its use in lab experiments, the development of more potent and selective analogs, as well as the investigation of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide in combination with other anti-cancer agents, may lead to further advancements in the field of cancer treatment.
Méthodes De Synthèse
The synthesis of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexylhydrazine, which is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide. The purity and yield of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide can be improved by using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of prostate cancer. Preclinical studies have shown that 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide can inhibit the growth of prostate cancer cells by blocking the androgen receptor, which is known to play a critical role in the development and progression of prostate cancer. 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has also shown promising results in clinical trials, with some studies reporting a significant reduction in prostate-specific antigen (PSA) levels in patients with advanced prostate cancer.
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9-5-7-12(8-6-9)15-14(18)13-10(2)16-17(4)11(13)3/h9,12H,5-8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBPMGSYMCMGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-N~4~-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)
![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)

![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)

![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)